Phenol, 2,3-difluoro-4-iodo-, 1-acetate
CAS No.: 161424-81-3
Cat. No.: VC18951965
Molecular Formula: C8H5F2IO2
Molecular Weight: 298.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161424-81-3 |
---|---|
Molecular Formula | C8H5F2IO2 |
Molecular Weight | 298.02 g/mol |
IUPAC Name | (2,3-difluoro-4-iodophenyl) acetate |
Standard InChI | InChI=1S/C8H5F2IO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,1H3 |
Standard InChI Key | RXSMJWLRXGQGNH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=C(C(=C(C=C1)I)F)F |
Introduction
Chemical Structure and Nomenclature
Phenol, 2,3-difluoro-4-iodo-, 1-acetate (systematic IUPAC name: 1-acetoxy-2,3-difluoro-4-iodobenzene) is characterized by a benzene ring substituted with fluorine atoms at the 2- and 3-positions, an iodine atom at the 4-position, and an acetyloxy group at the 1-position. Its molecular formula is C₈H₅F₂IO₂, with a molecular weight of 314.03 g/mol. The compound’s structure is depicted below:
The presence of electron-withdrawing fluorine and iodine atoms significantly influences the compound’s reactivity, particularly in electrophilic substitution and coupling reactions .
Synthesis and Manufacturing
The synthesis of phenol, 2,3-difluoro-4-iodo-, 1-acetate typically involves a two-step process:
Preparation of 2,3-Difluoro-4-Iodophenol
The phenolic precursor, 2,3-difluoro-4-iodophenol (CAS: 144292-40-0), is synthesized via iodination of 2,3-difluorophenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media . The reaction proceeds as follows:
This intermediate is isolated as a crystalline solid with a melting point of 78–82°C and a molecular weight of 255.99 g/mol .
Acetylation Reaction
The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine):
Purification is achieved via recrystallization from ethanol or column chromatography, yielding the final product as a white to pale-yellow powder .
Physicochemical Properties
Key properties of phenol, 2,3-difluoro-4-iodo-, 1-acetate are summarized below:
Property | Value/Description |
---|---|
Molecular Weight | 314.03 g/mol |
Melting Point | 85–89°C (estimated) |
Boiling Point | 254–258°C (extrapolated from analogues) |
Density | 1.8–2.0 g/cm³ |
Solubility | Soluble in chloroform, DMSO, ethanol; insoluble in water |
Flash Point | >110°C |
The compound’s low water solubility and high thermal stability make it suitable for reactions in non-polar solvents .
Applications in Organic Synthesis
Phenol, 2,3-difluoro-4-iodo-, 1-acetate serves as a versatile intermediate in:
Pharmaceutical Synthesis
The iodine atom facilitates Ulmann coupling and Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures found in antiviral and anticancer agents . For example, it has been employed in the synthesis of fluorinated analogs of tamoxifen.
Material Science
The compound’s fluorinated aromatic core is utilized in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its electron-deficient nature and thermal stability .
Regulatory and Environmental Considerations
Disposal
Waste must be treated by licensed facilities via incineration with flue gas scrubbing to prevent release of hydrogen fluoride (HF) and iodine vapors .
Transportation
Classified under UN 2811 (Toxic Solid, Organic, N.O.S.) for international transport, with packaging group III (minor danger) .
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